5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a bicyclic heterocyclic scaffold renowned for its versatility in medicinal chemistry. Its molecular structure features:
- Pyrazolo[1,5-a]pyrimidine core: A fused five- and six-membered ring system with nitrogen atoms at positions 1, 2, 4, and 6.
- Substituents: A methyl group at position 5 and a pentafluoroethyl (-CF₂CF₃) group at position 7.
The pentafluoroethyl group imparts strong electron-withdrawing properties and enhanced lipophilicity, making the compound a candidate for targeting hydrophobic binding pockets in enzymes or receptors.
Properties
IUPAC Name |
5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5N3/c1-5-4-6(8(10,11)9(12,13)14)17-7(16-5)2-3-15-17/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMSGAGWRVTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869951-80-4 | |
| Record name | 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions that allow for the regioselective formation of the desired product. One common method involves the reaction of appropriate methyl ketones with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or pentafluoroethyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against TrkA, a receptor tyrosine kinase implicated in solid tumors. The strategic modification of substituents on the pyrazolo[1,5-a]pyrimidine core can enhance its potency and selectivity as a Trk inhibitor, making it a promising candidate for cancer therapy .
Enzyme Inhibition
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, modifications to the pyrazolo[1,5-a]pyrimidine structure have led to the development of IRAK4 inhibitors, which play a crucial role in inflammatory responses and could provide therapeutic avenues for diseases like rheumatoid arthritis and cancer .
Photophysical Properties
The unique structural characteristics of this compound allow it to serve as an effective fluorophore. Its derivatives have been utilized as lipid droplet biomarkers in cellular imaging studies, demonstrating their potential in material science and bioimaging applications . The ability to modify the compound through simple aromatic substitutions enhances its utility in developing advanced materials with specific optical properties.
Synthetic Approaches and Structural Modifications
The synthesis of this compound involves several methodologies that allow for structural modifications to optimize biological activity. Key synthetic strategies include:
- Nitration and Halogenation : These reactions facilitate the introduction of various functional groups that can enhance biological activity or alter physical properties.
- Post-functionalization : This involves modifying existing pyrazolo[1,5-a]pyrimidines to improve their pharmacokinetic profiles or selectivity towards specific targets .
Development of Trk Inhibitors
A study focused on optimizing the structure of pyrazolo[1,5-a]pyrimidines led to compounds with IC50 values in the nanomolar range against TrkA receptors. The incorporation of different substituents significantly influenced binding affinity and selectivity . This highlights the potential for developing targeted cancer therapies based on this scaffold.
Anti-inflammatory Agents
Research into IRAK4 inhibitors derived from pyrazolo[1,5-a]pyrimidines demonstrated improved bioavailability and permeability through strategic modifications at specific positions on the molecule . These findings suggest that further exploration could yield effective treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substitution at Position 7: Electronic and Steric Effects
Position 7 of the pyrazolo[1,5-a]pyrimidine core is a key determinant of biological activity. Below is a comparative analysis of substituents at this position:
Key Findings :
- Electron-withdrawing groups (e.g., -CF₃, -CF₂CF₃) at C7 generally enhance activity in antibacterial and kinase inhibition contexts compared to electron-donating groups (-OH) .
- The bulkier pentafluoroethyl group may improve target binding in hydrophobic pockets but could reduce solubility compared to -CF₃ or morpholine derivatives .
Substitution at Position 5: Methyl vs. Other Groups
Position 5 modifications influence electronic and steric interactions:
Key Findings :
Core Modifications: Bicyclic vs. Other Heterocycles
Pyrazolo[1,5-a]pyrimidines are often compared to related scaffolds:
Key Findings :
Antibacterial Activity
- 5,7-Dimethyl derivative: MIC = 0.187–0.50 µg/mL against S. aureus, E. faecalis, and P. aeruginosa .
- 5-Methyl-7-hydroxy derivative : MIC = 1–2 µg/mL (5–6× less active) .
- Target compound : Predicted higher activity than hydroxy derivatives due to -CF₂CF₃’s electron-withdrawing nature, though direct data are needed.
Biological Activity
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves reactions that modify the pyrazolo[1,5-a]pyrimidine scaffold. The introduction of the pentafluoroethyl group is significant as it enhances the compound's lipophilicity and potentially its biological activity. The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine core can lead to variations in potency against specific biological targets.
Antitumor Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent inhibitory effects against various kinases implicated in cancer progression. For instance, a study focusing on related derivatives found that many exhibited nanomolar inhibitory activity against Pim-1 kinase, a target for cancer therapies. Specifically, compounds showed strong inhibition of BAD protein phosphorylation and reduced colony formation in cancer cell lines at submicromolar concentrations .
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| 11b | Pim-1 | <1 | High |
| 10b | c-Met | 5.17 | Moderate |
| 10f | c-Met | 5.62 | Moderate |
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity. A derivative was evaluated for its efficacy against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM . This suggests potential applications in treating infections caused by resistant bacterial strains.
The biological mechanisms underlying the activity of pyrazolo[1,5-a]pyrimidines often involve the inhibition of specific kinases that regulate cell proliferation and survival pathways. For example, the inhibition of Pim-1 leads to decreased phosphorylation of BAD protein, which is crucial for cell survival in cancer cells. This mechanism highlights the therapeutic potential of these compounds in oncological settings .
Case Study 1: Antitumor Evaluation
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines (MDA-MB-231 and A549), compounds demonstrated significant cytotoxicity with IC50 values comparable to established drugs like cabozantinib. Notably, compounds 10b and 10f were identified as leading candidates due to their selective action against c-Met kinase .
Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial properties of derivatives including this compound against common pathogens. The results indicated effective inhibition at low concentrations, suggesting that these compounds could be developed into new antimicrobial agents .
Q & A
Q. Basic Techniques :
Q. Advanced Methods :
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., ). For instance, C–H···F interactions in the pentafluoroethyl group stabilize the crystal lattice .
- Dynamic NMR : Analyzes conformational flexibility in solution ().
What strategies optimize reaction yields and selectivity in multistep syntheses?
Q. Methodological Considerations :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce byproducts ().
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., ).
Data Contradiction Resolution :
Conflicting yield reports (e.g., 60% vs. 85%) may arise from purification methods. Column chromatography () vs. recrystallization () can significantly impact isolated yields .
How are reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation elucidated?
Q. Advanced Mechanistic Analysis :
Q. Example Mechanism :
Nucleophilic attack of the aminopyrazole on the diketone.
Cyclization via dehydration.
Aromatization driven by electron-withdrawing groups ().
What biological assays are relevant for evaluating this compound’s activity?
Q. Basic Screening :
Q. Advanced Target Identification :
- Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins (e.g., COX-2, ).
- Molecular Docking : Predicts binding poses using crystal structures ().
Table 2 : Example Biological Activity Data
| Target Protein | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | 120 | Fluorescence | |
| KDR Kinase | 45 | Radioisotopic |
How are stability and degradation profiles assessed under experimental conditions?
Q. Methodological Approach :
- Accelerated Stability Testing : Expose the compound to heat, light, and humidity ().
- HPLC Purity Monitoring : Track decomposition products over time ().
- Mass Spectrometric Degradation Analysis : Identify hydrolytic or oxidative byproducts ().
Key Findings :
The pentafluoroethyl group enhances stability against hydrolysis but increases sensitivity to UV light .
What derivatization strategies expand the compound’s utility in drug discovery?
Q. Advanced Functionalization :
- Suzuki Coupling : Introduce aryl groups at C2/C5 ().
- Nucleophilic Substitution : Replace fluorine atoms in the pentafluoroethyl group ().
- Click Chemistry : Attach triazole moieties for solubility modulation ().
Case Study :
details a Pd-catalyzed cross-coupling to install morpholine derivatives, improving water solubility by 20-fold .
How are computational tools integrated into the research workflow?
Q. Applications :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability ().
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties ().
- Docking Studies : Guide structural modifications for target specificity ().
What precautions are critical for safe handling and storage?
Q. Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().
- Storage Conditions : Argon atmosphere at -20°C to prevent oxidation ().
- Waste Disposal : Neutralize acidic byproducts before disposal ().
How are structural contradictions resolved between experimental and computational data?
Q. Resolution Strategies :
- Synchrotron X-ray Diffraction : High-resolution data corrects bond-length discrepancies ().
- Torsional Angle Analysis : Compare DFT-optimized geometries with crystallographic data ().
Example : A 0.05 Å deviation in C–F bond lengths was resolved using B3LYP/6-311++G(d,p) calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
